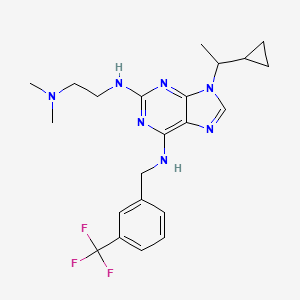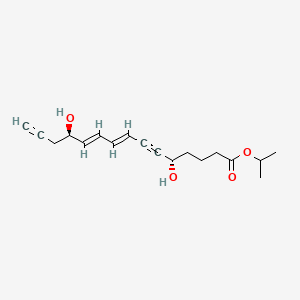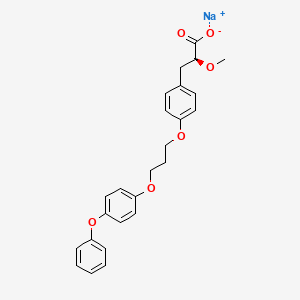
NCC007
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCC007 est un inhibiteur double de la caséine kinase I alpha et de la caséine kinase I delta. Il a été identifié comme un composé puissant pour la modulation des rythmes circadiens chez les mammifères. Le composé a montré des effets significatifs dans les études in vitro et in vivo, ce qui en fait un outil précieux pour la recherche scientifique .
Applications De Recherche Scientifique
NCC007 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of casein kinase I alpha and casein kinase I delta.
Biology: Employed in research on circadian rhythms and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Target of Action
NCC007, also known as 9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine, is a dual inhibitor of Casein Kinase Iα (CKIα) and δ (CKIδ) . These kinases are part of the larger family of serine/threonine-specific protein kinases and play crucial roles in various cellular processes, including cell cycle progression and circadian rhythm regulation .
Mode of Action
This compound interacts with CKIα and CKIδ, inhibiting their activity. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity, are 1.8 μM for CKIα and 3.6 μM for CKIδ . This inhibition can modulate mammalian circadian rhythms, which are biological processes that display an endogenous oscillation of about 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the circadian rhythm regulation pathway . CKIα and CKIδ are key regulators of this pathway, and their inhibition by this compound can lead to modulation of the circadian rhythms . The downstream effects of this modulation are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of circadian rhythms. By inhibiting CKIα and CKIδ, this compound can potentially alter the timing of these rhythms, which could have wide-ranging effects on various biological processes, including sleep-wake cycles, feeding behavior, hormone secretion, and cell cycle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : NCC007 est synthétisé par modification structurelle des positions N9 et C2 de la longdaysine.
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et peut être dissous dans du diméthylsulfoxyde pour une utilisation expérimentale .
Analyse Des Réactions Chimiques
Types de réactions : NCC007 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : this compound peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement futurs .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme un composé outil pour étudier l'inhibition de la caséine kinase I alpha et de la caséine kinase I delta.
Biologie : Employé dans la recherche sur les rythmes circadiens et les voies de signalisation cellulaire.
Médecine : Enquête sur les applications thérapeutiques potentielles dans les maladies neurodégénératives et le cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
5. Mécanisme d'action
This compound exerce ses effets en inhibant la caséine kinase I alpha et la caséine kinase I delta. Ces kinases jouent un rôle crucial dans la régulation des rythmes circadiens et des voies de signalisation cellulaire. En inhibant ces kinases, this compound peut moduler la durée des rythmes circadiens et affecter divers processus cellulaires .
Composés similaires :
Longdaysine : Un autre inhibiteur de la caséine kinase I alpha et de la caséine kinase I delta, mais avec des modifications structurelles différentes.
Caséine kinase 1 delta-IN-5 : Un inhibiteur puissant et sélectif de la caséine kinase 1 delta avec des effets neuroprotecteurs et anti-inflammatoires.
PF-5006739 : Un inhibiteur efficace et sélectif de la caséine kinase 1 delta et de la caséine kinase 1 epsilon, utilisé dans la recherche sur les troubles psychiatriques .
Unicité : this compound est unique en raison de son inhibition double de la caséine kinase I alpha et de la caséine kinase I delta, ce qui en fait un outil précieux pour étudier les rythmes circadiens et les voies de signalisation cellulaire. Ses modifications structurelles fournissent une activité inhibitrice spécifique, le distinguant d'autres composés similaires .
Comparaison Avec Des Composés Similaires
Longdaysin: Another inhibitor of casein kinase I alpha and casein kinase I delta, but with different structural modifications.
Casein kinase 1 delta-IN-5: A potent and selective inhibitor of casein kinase 1 delta with neuroprotective and anti-inflammatory effects.
PF-5006739: An effective and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon, used in psychiatric disorder research .
Uniqueness: NCC007 is unique due to its dual inhibition of casein kinase I alpha and casein kinase I delta, making it a valuable tool for studying circadian rhythms and cellular signaling pathways. Its structural modifications provide specific inhibitory activity, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRNSZVMIARHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NCC007 interact with its target and what are the downstream effects on circadian rhythms?
A: this compound functions as a dual inhibitor of Casein Kinase Iα (CKIα) and CKIδ []. These kinases play a crucial role in the phosphorylation of PER proteins, key components of the mammalian circadian clock. By inhibiting CKIα and CKIδ, this compound interferes with PER protein phosphorylation. This interference ultimately leads to a lengthened period of circadian rhythms. The study demonstrates this effect both in vitro, using a cell-based circadian assay, and in vivo, observing the behavioral rhythms of mice [].
Q2: What in vitro and in vivo studies have been conducted to assess the efficacy of this compound on circadian rhythms?
A: The research employed both in vitro and in vivo approaches to evaluate the efficacy of this compound []. In vitro, a cell-based circadian assay demonstrated that this compound effectively lengthened the period of cellular oscillations with a significant effect observed at a concentration of 0.32 μM []. In vivo studies using mice further confirmed the period-lengthening effect of this compound on behavioral rhythms []. These findings underscore the compound's potential as a tool for manipulating circadian rhythms in biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














